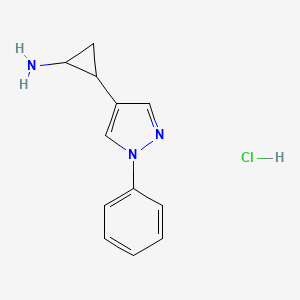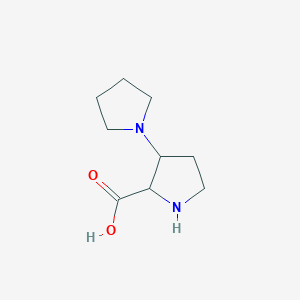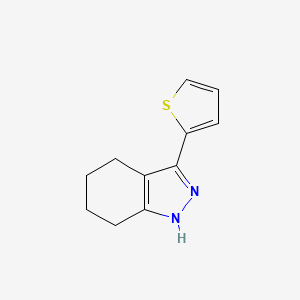
3-tiofen-2-il-4,5,6,7-tetrahidro-1H-indazol
Descripción general
Descripción
3-Thiophen-2-yl-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that features both an indazole and a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the thiophene ring can impart unique electronic properties, while the indazole moiety is known for its biological activity.
Aplicaciones Científicas De Investigación
3-Thiophen-2-yl-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.
Métodos De Preparación
The synthesis of 3-thiophen-2-yl-4,5,6,7-tetrahydro-1H-indazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-thiophen-2-yl-1H-indazole with hydrogenation catalysts to achieve the tetrahydro form. Industrial production methods may involve the use of high-pressure hydrogenation reactors to ensure complete reduction of the indazole ring.
Análisis De Reacciones Químicas
3-Thiophen-2-yl-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can further hydrogenate the thiophene ring or reduce any oxidized forms back to the parent compound.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various functional groups. Common reagents for these reactions include hydrogen peroxide for oxidation, palladium on carbon for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and halogenated derivatives.
Mecanismo De Acción
The mechanism of action of 3-thiophen-2-yl-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar compounds to 3-thiophen-2-yl-4,5,6,7-tetrahydro-1H-indazole include:
Indazole derivatives: These compounds share the indazole core but may lack the thiophene ring, resulting in different electronic and biological properties.
Thiophene derivatives: These compounds feature the thiophene ring but may not have the indazole moiety, affecting their overall reactivity and applications. The uniqueness of 3-thiophen-2-yl-4,5,6,7-tetrahydro-1H-indazole lies in the combination of both the indazole and thiophene rings, which imparts a distinct set of properties that can be leveraged in various scientific and industrial applications.
Propiedades
IUPAC Name |
3-thiophen-2-yl-4,5,6,7-tetrahydro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-2-5-9-8(4-1)11(13-12-9)10-6-3-7-14-10/h3,6-7H,1-2,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHPUMSSBWRIKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


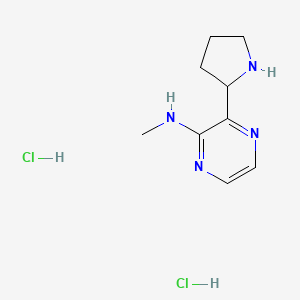

![N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea](/img/structure/B1413449.png)
![methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1413450.png)
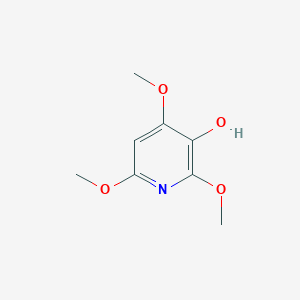
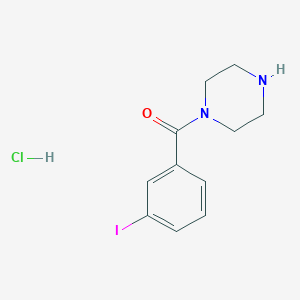
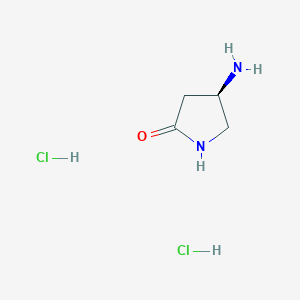
![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride](/img/structure/B1413457.png)
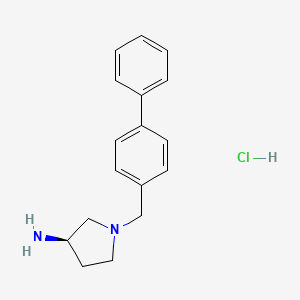
![2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid](/img/structure/B1413460.png)
![2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B1413461.png)
![2-[1-(propan-2-yl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B1413462.png)
